2-(3,4-dimethoxyphenyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}acetamide
Description
Properties
IUPAC Name |
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-20-12-4-3-10(7-13(12)21-2)8-15(19)18-16-17-11-5-6-22-9-14(11)23-16/h3-4,7H,5-6,8-9H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAMRMCPYYTXQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=NC3=C(S2)COCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the complex reactions and purifications required .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halides or alkyl groups .
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its unique structure and reactivity.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}acetamide involves its interaction with specific molecular targets. The pyrano-thiazole ring system can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Substituent Analysis :
- Electron-Donating vs. Withdrawing Groups: The target compound’s 3,4-dimethoxyphenyl group enhances electron density, improving interactions with hydrophobic pockets in proteins.
- Heterocyclic Cores: The pyrano-thiazole system in the target compound offers a unique fused bicyclic structure compared to dihydropyrazoles () or benzothiazoles (). This rigidity may improve binding affinity to enzymes with deep active sites.
Physicochemical Properties
Table 2: Comparative Physicochemical Properties
Key Insights :
- The dimethoxyphenyl group balances lipophilicity and solubility better than chlorinated analogs.
- The pyrano-thiazole core increases hydrogen-bonding capacity compared to simpler benzamides ().
Spectral Data Comparison
- ¹H NMR: The target compound’s methoxy groups are expected at δ 3.8–3.9 ppm, similar to Rip-B (). Pyrano-thiazole protons may appear as multiplet signals between δ 4.0–5.0 ppm.
- 13C NMR: Carbonyl (amide) signals near δ 170 ppm, consistent with , and pyrano-thiazole carbons between δ 60–100 ppm.
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}acetamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure
The compound features a complex structure comprising a dimethoxyphenyl group linked to a pyrano-thiazole moiety. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes and functional group modifications. The synthetic pathway often utilizes starting materials that are readily available in the laboratory setting. For instance, thiazole and pyran derivatives are synthesized through condensation reactions followed by cyclization under acidic or basic conditions.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to This compound exhibit notable antimicrobial properties.
- Antibacterial Activity :
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Bacillus cereus | 0.23 | 0.47 |
| Escherichia coli | 0.70 | 0.94 |
| Salmonella Typhimurium | 0.47 | 0.94 |
- Antifungal Activity :
- The compound has also been tested for antifungal properties with promising results against common fungal strains.
Anti-inflammatory Activity
The anti-inflammatory effects of related compounds have been investigated using in vitro models such as RAW264.7 macrophages. These studies typically measure the expression levels of inflammatory markers such as iNOS and COX-2 through RT-PCR and Western blotting techniques.
Structure-Activity Relationship (SAR)
The biological activity of This compound can be influenced by various substituents on the phenyl ring and the thiazole moiety:
- Dimethoxy Substituents : The presence of methoxy groups at the 3 and 4 positions enhances lipophilicity and bioavailability.
- Pyrano-Thiazole Core : This core structure is critical for maintaining biological activity; modifications here can lead to a loss or gain in efficacy.
Case Studies
- Case Study on Antimicrobial Efficacy :
-
In Vivo Studies :
- Animal models have been utilized to assess the anti-inflammatory effects of related compounds in vivo, demonstrating reductions in paw edema and inflammatory cytokine levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
